![molecular formula C16H15Cl2NOS B4627935 2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide involves complex chemical reactions, often starting from basic chlorinated compounds or benzamide derivatives. An example of synthesis involves the cyclization of thioamide with 2-chloroacetoacetate, a process yielding a product with considerable efficiency (Tang Li-jua, 2015). Another method includes the reaction of cyanomethylene functionality to construct new heterocycles hybrid with thiadiazole moiety, indicating the versatility in synthetic approaches for related compounds (Ali M. M. Mohamed et al., 2020).

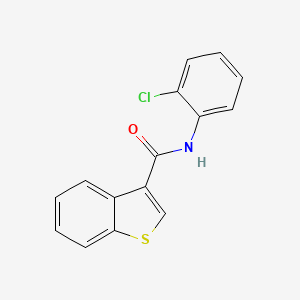

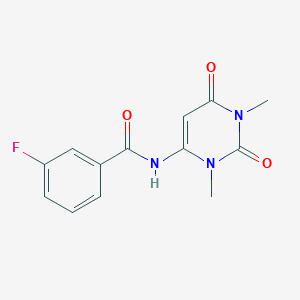

Molecular Structure Analysis

The molecular structure of similar benzamide compounds has been extensively studied using X-ray diffraction and various computational methods. Studies reveal detailed geometric parameters and vibrational frequencies, which are crucial for understanding the compound's behavior at the molecular level (H. Arslan et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-Chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide are diverse, ranging from cyclization reactions to complex formations with other chemicals. The reactivity of the cyanomethylene group, for example, is exploited in synthesizing new heterocycles, indicating a wide range of possible chemical transformations (Ali M. M. Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of compounds closely related to 2-Chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide, such as crystallinity, melting points, and solubility, are determined using techniques like X-ray diffraction, thermal analysis, and spectroscopy. These properties are essential for the material's application in various domains (T. Yanagi et al., 2000).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming new compounds through chemical reactions, are central to understanding and utilizing 2-Chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide. The synthesis and reaction conditions, as well as the product yields, offer insights into the compound's chemical behavior (M. Sabbaghan et al., 2012).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Regioselective Deprotonation and Cyclization : The study by Rebstock et al. (2004) explored the regioselectivities in the deprotonation of benzamide derivatives, leading to specific lithio derivatives. This work is crucial for understanding the chemical behavior and potential synthetic applications of benzamide compounds in creating complex molecules with significant biological activities, including potential anticandidal agents (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).

Synthetic Methods for Benzamides : A methodology for the synthesis of benzamide derivatives with potential neuroleptic activity was discussed by Iwanami et al. (1981). This research highlights the structural modifications that enhance the activity of benzamides, providing a foundation for the development of new compounds with optimized properties (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Biological and Pharmacological Research

- Alkylating Agents for Melanoma : Wolf et al. (2004) synthesized and tested benzamide derivatives conjugated with alkylating cytostatics for their cytotoxicity against melanoma cells. This research indicates the potential of benzamide derivatives in targeted drug delivery for melanoma therapy, showcasing the versatility of benzamide compounds in medicinal chemistry (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).

Material Science and Catalysis

- Catalysis and Material Applications : Research on metalloligands involving benzamide derivatives by Costes, Vendier, and Wernsdorfer (2010) demonstrated the synthesis of complexes with potential applications in designing single-molecule magnets. This work illustrates the functional versatility of benzamide compounds in material science, particularly in the development of advanced magnetic materials (Costes, Vendier, & Wernsdorfer, 2010).

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NOS/c17-14-7-3-1-5-12(14)11-21-10-9-19-16(20)13-6-2-4-8-15(13)18/h1-8H,9-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFHFSWOVIUEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)

![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)

methanone](/img/structure/B4627906.png)

![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)

![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)

![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)